molecular formula C17H14BrN3O2S B2631821 N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide CAS No. 2034268-45-4

N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide

Cat. No.: B2631821
CAS No.: 2034268-45-4
M. Wt: 404.28
InChI Key: PGPBJJBNJQJZMH-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide is a sulfonamide derivative featuring a 2,3'-bipyridine scaffold linked via a methyl group to a 2-bromobenzenesulfonamide moiety. The bipyridine system provides a rigid, aromatic framework that facilitates π-π stacking and hydrogen-bonding interactions, while the bromine atom at the ortho position of the benzene ring enhances electron-withdrawing effects and steric bulk.

Properties

IUPAC Name

2-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-15-7-1-2-8-16(15)24(22,23)21-12-14-6-4-10-20-17(14)13-5-3-9-19-11-13/h1-11,21H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPBJJBNJQJZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide typically involves the coupling of a bipyridine derivative with a bromobenzenesulfonamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are efficient for forming carbon-carbon bonds between the bipyridine and bromobenzenesulfonamide units .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: Reduction reactions can convert the bipyridine unit to its reduced form.

    Substitution: The bromobenzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while nucleophilic substitution of the bromobenzenesulfonamide group can produce various substituted derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting the activity of metalloenzymes and other metal-dependent processes. The sulfonamide group can interact with biological targets, potentially inhibiting enzyme activity or modulating protein function .

Comparison with Similar Compounds

Key Observations :

  • The bromine atom in the target compound may enhance hydrophobic interactions compared to the pyridine or indole groups in 17f and 18d, which rely on π-π stacking .
  • Lower synthetic yields for analogs like 18a (30%) and 18c (41%) suggest that steric hindrance from bulky substituents (e.g., bromine) could complicate synthesis .

Comparison with Other Sulfonamide Derivatives

While focuses on purine derivatives, broader comparisons with sulfonamide-containing compounds highlight distinct features:

2-Bromobenzenesulfonamide Derivatives

Compounds like 4-(2-bromophenyl)sulfonamide-1,2,3-thiadiazole exhibit antibacterial activity due to the electron-withdrawing bromine atom, which polarizes the sulfonamide group. The target compound’s bipyridine system may similarly enhance binding to metalloenzymes (e.g., carbonic anhydrases) through dual aromatic interactions .

Bipyridine-Linked Sulfonamides

Limited data exist on bipyridine-sulfonamide hybrids, but N-(bipyridinylmethyl)-4-methylbenzenesulfonamide analogs demonstrate kinase inhibition. The target compound’s bromine atom could improve selectivity by occupying hydrophobic pockets in kinase ATP-binding sites .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s bipyridine and bromobenzenesulfonamide groups likely require multi-step synthesis, as seen in ’s low-yield purine analogs (e.g., 18a: 30% ).
  • Spectroscopic Signatures : The ¹H NMR of the target compound would show distinct shifts for the sulfonamide NH (~10–12 ppm) and bipyridine protons (~7–9 ppm), differing from purine NH signals (~8–9 ppm) in 17f and 18d .
  • Biological Relevance : While ’s purine derivatives target CDKs, the sulfonamide group in the target compound may shift activity toward carbonic anhydrase IX/XII, which are overexpressed in cancers and associated with drug resistance .

Areas for Further Investigation

  • Binding Assays : Compare the target compound’s affinity for CDKs and carbonic anhydrases versus ’s purine derivatives.
  • Structure-Activity Relationship (SAR) : Systematically vary the bipyridine substitution pattern (e.g., 2,3′ vs. 2,4′) and halogen position (Br vs. Cl) to optimize potency.
  • Pharmacokinetics: Evaluate the impact of the bromine atom on metabolic stability compared to non-halogenated analogs.

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide is a complex organic compound characterized by a bipyridine moiety linked to a bromobenzenesulfonamide group. Its molecular formula is C17H14BrN3O2SC_{17}H_{14}BrN_{3}O_{2}S with a molecular weight of approximately 404.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The bipyridine moiety can chelate metal ions, influencing the activity of metalloenzymes and other metal-dependent biological processes. Additionally, the sulfonamide group may inhibit enzyme activity or modulate protein function through interactions with active sites or allosteric sites.

Enzyme Inhibition Studies

Recent studies have indicated that this compound can serve as an inhibitor for various enzymes. For example, it has been evaluated for its potential to inhibit serine proteases, which play crucial roles in numerous physiological processes including digestion and immune response. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against these enzymes, suggesting its potential therapeutic applications in conditions where serine protease activity is dysregulated.

Anticancer Properties

This compound has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by targeting anti-apoptotic proteins such as Mcl-1, a member of the Bcl-2 family. The compound's ability to disrupt protein-protein interactions within this pathway suggests a mechanism for its anticancer effects.

Table: Summary of Biological Activities

Activity Target Effect
Enzyme InhibitionSerine ProteasesSignificant inhibition
Anticancer ActivityAnti-apoptotic Proteins (Mcl-1)Induction of apoptosis
Metal ChelationMetalloenzymesModulation of enzyme activity

Study 1: Inhibition of Serine Proteases

In a study published in the Journal of Medicinal Chemistry, researchers screened various sulfonamide derivatives for their ability to inhibit serine proteases. This compound was identified as a potent inhibitor with an IC50 value significantly lower than that of conventional inhibitors used in clinical settings. This highlights its potential as a lead compound for further development in therapeutic applications targeting serine protease-related diseases .

Study 2: Anticancer Mechanism Elucidation

Another investigation focused on the compound's anticancer properties, revealing that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to assess apoptosis levels and found that the compound effectively triggered apoptotic pathways through modulation of Mcl-1 expression .

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